
Vincamine base
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Overview
Description
Vincamine is an indole alkaloid naturally occurring in Vinca minor (lesser periwinkle), where it is biosynthesized and stored in aerial plant parts . It is one of the few alkaloids with demonstrated neuroprotective and cerebrovascular benefits, including enhancing cerebral blood flow, regional glucose metabolism, and neuronal protection against ischemia, hypoxia, and oxidative stress . Clinically, vincamine is used in Europe for treating primary degenerative and vascular dementia and is marketed as a dietary supplement in the U.S. . Its mechanisms involve peripheral vasodilation, ATP production, and modulation of dopaminergic, serotonergic, and noradrenergic pathways .
Vincamine also exhibits antioxidant, antiapoptotic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vincamine base can be achieved through various methods, including the Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements or annulation reactions, and Michael-like alkylation . One common approach involves the semi-synthesis of vincamine using tabersonine as the starting material .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the leaves of Vinca minor, followed by purification processes. The semi-synthesis method using tabersonine is also employed on an industrial scale due to its efficiency .
Chemical Reactions Analysis
Types of Reactions: Vincamine base undergoes various chemical reactions, including:
Oxidation: Vincamine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of vincamine, leading to the formation of new compounds.
Substitution: Vincamine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of vincamine, such as vinpocetine, which is known for its vasodilatory effects .
Scientific Research Applications
Vincamine is a naturally occurring indole alkaloid found in the periwinkle plant (Vinca minor) . It has been used clinically for the prevention and treatment of cerebrovascular disorders and insufficiencies, due to its antioxidant activity and effects on brain circulation and neuronal homeostasis .
Antioxidant Activity
Vincamine exhibits potent antioxidant activity, which underlies its protective effects on various organs, including the brain, heart, liver, lung, kidney, and pancreas . It protects human corneal epithelial cells from lipopolysaccharide (LPS)-induced inflammation and oxidative stress via activation of thioredoxin reductase . It also protects against streptozotocin (STZ)-induced pancreatic β-cell apoptosis by regulating the G-protein-coupled receptor 40 (GPR40)/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway .
In rat studies, low doses of vincamine (10 mg/kg) have demonstrated antioxidant and neuroprotective effects, while high doses (20 mg/kg) exhibited prooxidant and proinflammatory activities . Vincamine has also ameliorated renal injury induced by methotrexate, an anticancer agent showing nephrotoxicity, by increasing the expression of Nrf2 and HO-1, suppressing oxidative stress, decreasing the expression of NF-κB and caspase-3, and enhancing ATP levels .
Anticancer Potential
Vincamine has been investigated for its potential antitumor activity . It shows cancer cell cytotoxicity and modulates proteins involved in tumor growth, including acetylcholinesterase (AChE), mitogen-activated protein kinase (MAPK), nuclear factor-κB (NF-κB), nuclear factor erythroid 2-related factor 2 (Nrf2), and T-box 3 (TBX3) . Several bisindole alkaloids, including vinblastine and vincristine and their synthetic derivatives, vindesine, vinflunine, and vinorelbine, have been used as clinically effective cancer chemotherapeutic agents .
Neuroprotective Effects
Vincamine improves cerebral function by targeting the phosphodiesterase-1 enzyme, voltage-dependent Na+ channels, voltage-operated Ca2+ channels, and glutamate receptors . It has been introduced clinically for the treatment of cerebral insufficiency in some European countries . Studies have shown that vincamine can restore locomotor activity and memory functions . In a rat model of aluminum chloride-induced brain damage, low-dose vincamine treatment showed antioxidant and neuroprotective effects .
Vinpocetine, a synthetic derivative of vincamine, is used for managing CNS disorders, including cerebrovascular ischemia, Alzheimer’s disease, and other dementias . Vinpocetine has neuroprotection effects, promotes brain metabolism, and improves brain microcirculation .
Parkinson’s Disease Treatment
Vincamine has shown potential as a therapeutic treatment for Parkinson’s disease (PD) . It can suppress PD-related phenotypes in both Drosophila and human cell PD models based on DJ-1 inactivation . Vincamine increases viability in DJ-1-deficient SH-SY5Y human cells by reducing apoptosis, increasing mitochondrial viability, and reducing oxidative stress . It might exert its neuroprotective effect through VGNC inhibition .
Cerebral Vasodilator
Vincamine has been reported to increase cerebral blood flow (CBF) in patients with cerebrovascular disease . It enhances regional CBF, especially in ischemic or partially ischemic areas . Vincamine treatment significantly increased CBF in both hemispheres in clinical studies . Three derivatives of vincamine have been developed as cerebral vasodilators to treat brain disorders, based on their beneficial properties on brain circulation and neuronal homeostasis .
Case Studies
Mechanism of Action
Vincamine operates by inhibiting phosphodiesterase enzymes in the brain, leading to an increase in cyclic adenosine monophosphate (cAMP). This increase in cAMP enhances the metabolic processes and energy consumption of brain cells, which is vital for maintaining cognitive functions such as memory and learning . Additionally, vincamine induces relaxation of vascular and visceral musculature responses to angiotensin II by modifying the flow of calcium across the cell membrane .
Comparison with Similar Compounds
Structural and Functional Analogues
Vinpocetine
- Source : Semi-synthetic derivative of vincamine .
- Mechanism : Phosphodiesterase type 1 (PDE1) inhibition, increasing cAMP levels; neuroprotection via cerebral blood flow enhancement .
- Applications: Marketed as a nootropic for cognitive enhancement, though clinical evidence remains inconclusive . Unlike vincamine, vinpocetine lacks approval for dementia in Europe and is often adulterated in supplements .
- Key Difference : Vincamine is naturally occurring with broader antioxidant/antiapoptotic effects, while vinpocetine is synthetically optimized for PDE1 inhibition .
Eburnamine and Apovincamine
- Source: Structurally related indole alkaloids from Vinca minor and other Apocynaceae plants .
- Mechanism : Modulate brain circulation and neuronal homeostasis; apovincamine is a vincamine precursor .
- Applications: Limited clinical use compared to vincamine, but explored for neurodegenerative diseases .
Chelerythrine
- Source: Isoquinoline alkaloid from Chelidonium majus .
- Mechanism : Antibacterial and anticancer via protein kinase C inhibition .
- Applications: Investigated for novel anticancer drugs, contrasting with vincamine’s neurovascular focus .
Piperine
- Source : Piperidine alkaloid from Piper longum .
- Mechanism : Antihyperglycemic via AMPK activation; enhances bioavailability of other drugs .
- Applications : Diabetes management, distinct from vincamine’s cerebral effects .
Pharmacological and Clinical Comparisons
Table 1: Key Pharmacological Properties
Table 2: Research Findings in Disease Models
Metabolic and Regulatory Considerations
- Metabolism : Vincamine is extensively metabolized into glucuronides and sulfates, with minimal excretion of the parent compound .
- Regulatory Status : Vincamine is approved for dementia in Europe but classified as a supplement in the U.S. Vinpocetine faces stricter regulations due to safety concerns and adulteration in supplements .
Biological Activity
Vincamine, an indole alkaloid derived from the Vinca minor plant, has garnered significant attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and recent research findings, supported by data tables and case studies.
Vincamine exhibits multiple biological activities primarily through its interaction with various signaling pathways and receptors. Key mechanisms include:
- GPR40 Agonism : Vincamine acts as an agonist for G-protein-coupled receptor 40 (GPR40), enhancing glucose-stimulated insulin secretion (GSIS) and protecting pancreatic β-cells from apoptosis induced by streptozotocin (STZ) through the cAMP/Ca²⁺ signaling pathway .
- Antioxidant Activity : It possesses potent antioxidant properties, which contribute to its neuroprotective effects against oxidative stress and inflammation in cerebral tissues .
- Cerebral Vasodilation : Vincamine improves cerebral blood flow by dilating small blood vessels, making it effective in treating cerebrovascular disorders .
Therapeutic Applications
Vincamine has been utilized in various clinical settings, particularly for neurological conditions. Its therapeutic applications include:
- Vestibular Disorders : A study involving 101 patients with vestibular vertigo demonstrated that vincamine significantly reduced dizziness and depression compared to the control group treated with betahistine mesylate. The treatment resulted in statistically significant improvements in dizziness handicap inventory scores after one month .
- Diabetes Management : Research indicates that vincamine can ameliorate glucose homeostasis in diabetic mice, highlighting its potential as a therapeutic agent for Type 2 diabetes mellitus (T2DM) .
- Cognitive Enhancement : Due to its vasodilatory effects and antioxidant properties, vincamine is explored for enhancing cognitive functions and protecting against neurodegenerative diseases.
Table 1: Summary of Research Findings on Vincamine
Recent Advances
Recent studies have expanded the understanding of vincamine's potential applications beyond traditional uses:
- Antitumor Activity : Vincamine has shown cytotoxic effects on cancer cells by modulating several proteins associated with tumor growth, suggesting a role in cancer therapy .
- Re-engineering for Opioid Addiction : Structural modifications of vincamine have led to the synthesis of new compounds with potential antagonistic activities against opioid receptors, indicating a novel approach to treating opioid addiction .
Q & A
Basic Research Questions
Q. What are the established pharmacological mechanisms of Vincamine base in modulating sodium channels, and how are these mechanisms validated experimentally?
Q. What analytical methods are recommended for quantifying this compound purity and stability in research settings?
Pharmacopeial standards (e.g., European Pharmacopoeia) prescribe:
- HPLC-UV with a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and detection at 268 nm .
- Forced degradation studies under acidic/alkaline/thermal stress to assess stability .
- Storage at 2–8°C to prevent decomposition, as Vincamine degrades at higher temperatures (melting point: 232°C with decomposition) .
Q. How do researchers address variability in Vincamine's bioavailability across preclinical models?
Strategies include:
- Species-specific pharmacokinetic profiling (e.g., comparing rodent vs. primate metabolism).
- Nanoformulation to enhance solubility and blood-brain barrier penetration .
- Validating dose-response curves using LC-MS/MS for precise plasma concentration measurements.
Advanced Research Questions
Q. What experimental design considerations are critical when reconciling contradictory data on Vincamine’s neuroprotective vs. cardiotoxic effects?
- Dose-dependent response analysis : High doses may induce off-target cardiac effects, requiring in silico toxicity prediction tools (e.g., QSAR models) .
- Tissue-specific expression profiling : Compare sodium channel isoforms (e.g., NaV1.1 in neurons vs. NaV1.5 in cardiomyocytes) .
- Multi-omics integration : Transcriptomic and metabolomic datasets can identify pathways differentially affected in neural/cardiac tissues.
Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for this compound in translational studies?
- Use 3D blood-brain barrier models (e.g., co-cultures with astrocytes) to predict CNS penetration .
- Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro absorption data to human outcomes.
- Validate with microdialysis in animal models to measure real-time brain interstitial fluid concentrations .
Q. What methodologies resolve discrepancies between Vincamine’s preclinical efficacy and clinical trial outcomes?
- Post-hoc analysis of clinical data : Stratify patient subgroups by genetic biomarkers (e.g., sodium channel polymorphisms) .
- Reverse translational studies : Replicate clinical trial conditions in animal models (e.g., aged rodents with comorbidities).
- Meta-analysis frameworks : Pool data from 1,019 global trials (as indexed in ) to identify confounding variables.
Q. How can cross-disciplinary approaches enhance Vincamine’s application in non-neurological research (e.g., oncology)?
- Repurposing screens : Test Vincamine in cancer cell lines with hyperactive sodium channels (e.g., glioblastoma) .
- Combination therapy studies : Pair Vincamine with chemotherapeutics to exploit ion channel-mediated apoptosis.
- CRISPR-Cas9 validation : Knock out sodium channels in tumor models to isolate Vincamine’s mechanism.
Q. Methodological Resources
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (15S,17S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18?,20-,21-/m0/s1 |
InChI Key |
RXPRRQLKFXBCSJ-LLQWEQGGSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Origin of Product |
United States |
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